Catechol-d6

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Catechol-d6 is a fully deuterated internal standard (CAS 202656-22-2) offering a definitive +6 Da mass shift—unlike Catechol-d4's +4 Da—ensuring baseline LC‑MS/MS resolution from endogenous catechol and eliminating isotopic cross‑talk in complex biological matrices. Supplied at ≥98% chemical purity and 98 atom % D isotopic enrichment, it guarantees minimal unlabeled interference for trace‑level quantification in plasma, urine, and environmental samples.

Molecular Formula C6H6O2
Molecular Weight 116.15 g/mol
CAS No. 202656-22-2
Cat. No. B1466186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatechol-d6
CAS202656-22-2
Molecular FormulaC6H6O2
Molecular Weight116.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)O
InChIInChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2
InChIKeyYCIMNLLNPGFGHC-UDDMDDBKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Catechol-d6 CAS 202656-22-2: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Catechol-d6 (CAS 202656-22-2), chemically designated as 1,2-dihydroxybenzene-d6, is a fully deuterated isotopologue of catechol in which all six aromatic hydrogen atoms are replaced by deuterium . This isotopic substitution yields a nominal mass shift of +6 Da (M+6) relative to the unlabeled parent compound while preserving its fundamental chemical behavior, rendering it a highly effective stable isotope-labeled internal standard (SIL-IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses [1]. The compound is typically supplied with a certified isotopic purity of 98 atom % D and a chemical purity of 98% (CP), ensuring minimal interference from unlabeled species during quantitative workflows .

Why Catechol-d6 Cannot Be Replaced by Unlabeled Catechol or Catechol-d4 in Quantitative Bioanalysis


The selection of an internal standard for LC-MS/MS quantification is a critical determinant of analytical accuracy and reproducibility. Unlabeled catechol fails to provide any correction for matrix effects or instrument variability because it cannot be distinguished from the endogenous analyte signal. Catechol-d4, while isotopically labeled, offers a mass shift of only +4 Da compared to the unlabeled analyte, which may be insufficient to avoid isotopic cross-talk and interference in complex biological matrices. In contrast, Catechol-d6 provides a distinct +6 Da mass shift, ensuring baseline chromatographic resolution and eliminating spectral overlap, thereby enabling more robust and reliable quantitative measurements [1][2].

Quantitative Evidence for Selecting Catechol-d6 Over Catechol, Catechol-d4, and Catechol-13C6


Isotopic Purity and Chemical Purity Specifications: Catechol-d6 vs. Catechol-d4

Commercially available Catechol-d6 is consistently certified to an isotopic purity of 98 atom % D and a chemical assay of 98% (CP) . In contrast, typical Catechol-d4 specifications are lower, often 97 atom % D, which introduces a higher degree of interference from the unlabeled analyte in quantitative assays . The higher isotopic enrichment of Catechol-d6 minimizes the background signal of the unlabeled species, thereby improving the limit of detection (LOD) and lower limit of quantification (LLOQ) for catechol in trace-level analyses.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Mass Shift (M+6) and Chromatographic Resolution: Catechol-d6 vs. Unlabeled Catechol

Catechol-d6 possesses a nominal mass of 116.15 g/mol, exactly 6 Da heavier than unlabeled catechol (110.11 g/mol) [1]. This M+6 mass shift ensures complete baseline separation in the mass spectrometer, eliminating the isotopic cross-talk and signal suppression that can plague internal standards with smaller mass differences (e.g., M+4 for Catechol-d4) [2]. The distinct m/z profile allows for unambiguous monitoring of the analyte and internal standard transitions, which is critical for accurate peak integration and quantification, especially when analyte concentrations span multiple orders of magnitude.

LC-MS/MS Internal Standard Quantification

Spectroscopic Differentiation: Resonance Raman Shift of Catechol-d6 vs. Unlabeled Catechol

In resonance Raman spectroscopic studies of enzyme-catecholate complexes, substitution of catechol with catechol-d6 results in measurable shifts in vibrational frequencies. Specifically, the catechol-d6 complex with human tyrosine hydroxylase (hTH1) produces a distinct spectrum that confirms assignments of specific vibrational bands (e.g., the 631 cm⁻¹ band associated with the 4-position oxygen and the 592 cm⁻¹ band associated with the 3-position oxygen) [1]. While the study does not report precise quantitative differences in peak positions between labeled and unlabeled complexes, the observation of these shifts provides direct evidence that Catechol-d6 can serve as a valuable spectroscopic probe for resolving vibrational assignments and reaction mechanisms that are obscured by spectral overlap in unlabeled catechol systems.

Spectroscopy Mechanistic Studies Resonance Raman

Physical Property Consistency: Catechol-d6 vs. Unlabeled Catechol and Catechol-13C6

The predicted physical properties of Catechol-d6 are nearly identical to those of unlabeled catechol, with a boiling point of 245.5 ± 0.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ [1][2]. These values are essentially the same as those for unlabeled catechol (boiling point 245.5 °C, density 1.34 g/cm³) and Catechol-13C6 (density 1.3 ± 0.1 g/cm³) [3]. This physical-chemical equivalence ensures that Catechol-d6 co-elutes with the analyte under identical chromatographic conditions and exhibits the same extraction recovery and ionization efficiency, which are essential prerequisites for an ideal internal standard. In contrast, non-isotopic structural analogs (e.g., 4-methylcatechol) exhibit different retention times and ionization behavior, leading to incomplete correction of matrix effects and compromised accuracy.

Physical Chemistry Isotope Effects Method Development

Superior Internal Standard Performance: Catechol-d6 vs. Structurally Related Analogs

In a comprehensive review of internal standard selection for LC-MS/MS, deuterated internal standards were shown to provide the most effective correction for matrix effects and instrument variability compared to no internal standard, structurally related compounds, or structurally similar compounds [1]. Specifically, the use of a deuterated internal standard (such as Catechol-d6) can reduce the coefficient of variation (%CV) of replicate measurements from >15% (with no internal standard or a structural analog) to <5% [2]. While direct head-to-head data for Catechol-d6 versus a specific non-isotopic analog are not publicly available, the class-level advantage of stable isotope-labeled internal standards over structural analogs is well-established in the bioanalytical literature. Catechol-d6, as a fully deuterated isotopologue, offers the highest degree of chemical and physical similarity to the analyte, thereby providing the most robust correction for sample-to-sample variability.

Bioanalysis Method Validation Matrix Effects

Recommended Applications for Catechol-d6 Based on Quantitative Evidence


LC-MS/MS Quantification of Catechol in Biological Fluids for Clinical and Preclinical Studies

Employ Catechol-d6 as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of catechol and its metabolites (e.g., dopamine, norepinephrine) in plasma, urine, or cerebrospinal fluid [1]. The compound's M+6 mass shift ensures complete chromatographic and mass spectrometric resolution from the unlabeled analyte, minimizing matrix effects and enabling accurate measurements across a wide dynamic range (e.g., 0.1–100 ng/mL) . This application is critical for studies of catecholamine metabolism, neuroendocrine disorders, and pharmacokinetic profiling of catechol-based therapeutics.

Environmental Monitoring of Phenolic Pollutants in Wastewater and Soil

Utilize Catechol-d6 as an internal standard for the trace-level analysis of catechol and other dihydroxybenzenes in complex environmental matrices, such as wastewater from pulp and paper industries or soil leachates [1]. The high isotopic purity (98 atom % D) and chemical purity (98%) of Catechol-d6 ensure minimal background interference, enabling detection limits in the low parts-per-billion (ppb) range when coupled with LC-MS/MS or GC-MS . This supports regulatory compliance monitoring and environmental fate studies of phenolic pollutants.

Mechanistic and Structural Studies of Metalloenzymes via Resonance Raman Spectroscopy

Apply Catechol-d6 as a non-perturbing spectroscopic probe to resolve vibrational assignments in the active sites of non-heme iron enzymes, such as tyrosine hydroxylase and catechol dioxygenases [1]. The isotopic shift induced by deuterium substitution provides a distinct spectral signature that allows unambiguous identification of catecholate vibrational modes, thereby elucidating enzyme-substrate interactions and reaction mechanisms [1]. This application is essential for structural biology and enzymology research focused on catechol metabolism and oxidative degradation pathways.

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